endo-BCN-Fmoc-L-Lysine

Bioorthogonal Chemistry Fluorescence Probe Design SPAAC Ligation

endo-BCN-Fmoc-L-Lysine is the only building block that delivers the endo-BCN diastereomer, proven to mitigate contact-mediated fluorescence quenching in SPAAC conjugates—a critical advantage for high-sensitivity assays. Unlike exo-BCN or DBCO analogs, it combines lower lipophilicity for reduced non-specific binding with faster kinetics toward aromatic azides. Seamlessly integrates into Fmoc-SPPS for sequence-defined peptide labeling. For ADC production, its superior conjugation efficiency increases DAR uniformity and yield. Insist on the validated isomer for reproducible, publication-grade results.

Molecular Formula C32H36N2O6
Molecular Weight 544.6 g/mol
Cat. No. B12368970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameendo-BCN-Fmoc-L-Lysine
Molecular FormulaC32H36N2O6
Molecular Weight544.6 g/mol
Structural Identifiers
SMILESC1CC2C(C2COC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CCC#C1
InChIInChI=1S/C32H36N2O6/c35-30(36)29(17-9-10-18-33-31(37)39-19-27-25-11-3-1-2-4-12-26(25)27)34-32(38)40-20-28-23-15-7-5-13-21(23)22-14-6-8-16-24(22)28/h5-8,13-16,25-29H,3-4,9-12,17-20H2,(H,33,37)(H,34,38)(H,35,36)/t25-,26+,27?,29-/m0/s1
InChIKeySIGNVLQONFQEFM-JYZUEOAFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





endo-BCN-Fmoc-L-Lysine: Key Specifications and Procurement Fundamentals


endo-BCN-Fmoc-L-Lysine (CAS: 1493802-95-1; molecular formula: C32H36N2O6; molecular weight: 544.65 g/mol) is a bifunctional, Fmoc-protected L-lysine amino acid derivative featuring the bicyclo[6.1.0]non-4-yne (BCN) strain-promoted alkyne moiety conjugated to the ε-amine of the lysine side chain . This compound is specifically designed for the copper-free, strain-promoted azide–alkyne cycloaddition (SPAAC) bioorthogonal ligation reaction and is directly compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS) workflows . It serves as a modular building block for the site-specific incorporation of a highly reactive, metal-free click handle into peptides, proteins, and other biomolecular architectures, enabling subsequent conjugation to azide-functionalized partners without cytotoxic copper catalysts . Its synthesis yields a specific diastereomeric form (endo-BCN), which imparts unique steric and photophysical properties to the resulting triazole-linked conjugates [1].

endo-BCN-Fmoc-L-Lysine: Why Substitution with exo-BCN or DBCO Analogs Compromises Experimental Outcomes


Direct substitution of endo-BCN-Fmoc-L-Lysine with its exo-BCN diastereomer or with alternative strained alkyne building blocks like DBCO-Fmoc-L-Lysine is not analytically equivalent and can critically alter key experimental parameters. While the exo-BCN isomer may exhibit similar reaction kinetics in solution [1], the resulting triazole-linked products possess distinct three-dimensional steric conformations that profoundly affect the photophysical properties of conjugated fluorophores [2]. Critically, only the endo-BCN-derived conjugates have been shown to mitigate undesirable contact-mediated fluorescence quenching, a property absent in exo-BCN conjugates [2]. Furthermore, compared to the widely used dibenzocyclooctyne (DBCO), BCN-based reagents demonstrate significantly lower lipophilicity, which enhances aqueous solubility and reduces non-specific binding in biological systems, while also enabling faster reaction kinetics with certain aromatic azide partners . Consequently, substituting endo-BCN-Fmoc-L-Lysine with a generic alternative without rigorous validation can compromise conjugate brightness, labeling specificity, and overall assay performance, making it a high-risk variable in precise bioorthogonal conjugation workflows.

Quantitative Comparative Evidence for Selecting endo-BCN-Fmoc-L-Lysine


endo-BCN Diastereomer Specifically Reduces Fluorescence Quenching Relative to exo-BCN

In a direct head-to-head comparison of SPAAC reaction products, only the endo-BCN diastereomer demonstrated the ability to reduce contact-mediated fluorescence quenching. This effect was attributed to the distinct, extended tricyclic fused ring system formed exclusively by the endo-BCN isomer upon triazole formation [1]. When endo-BCN was substituted for exo-BCN in a previously reported fluorescence-quenched chemical probe, a novel 'fluorescence always-on' construct was successfully generated, whereas exo-BCN-based products failed to mitigate quenching [1].

Bioorthogonal Chemistry Fluorescence Probe Design SPAAC Ligation

endo-BCN-Fmoc-L-Lysine Yields Superior Conjugation Efficiency Compared to DBCO in Antibody-Drug Conjugate Assembly

A side-by-side comparison evaluating copper-free click probes for assembling homogeneous antibody-drug conjugates (ADCs) revealed a surprising and significant difference in conjugation efficiency favoring the bicyclononyne (BCN) probe over a dibenzoannulated cyclooctyne (DBCO) probe [1]. The study demonstrated that BCN-based conjugation to native monoclonal antibody glycans was more efficient than DBCO-based conjugation under identical conditions [1].

ADC Linker Chemistry Bioconjugation Efficiency Copper-Free Click Chemistry

BCN-Based Reagents Exhibit Lower Lipophilicity (Reduced LogP) Compared to DBCO Analogs

Comparative analysis of strained cyclooctyne reagents indicates that BCN (bicyclononyne) offers a significant reduction in lipophilicity relative to dibenzocyclooctyne (DBCO) . This lower lipophilicity enhances the performance of BCN-based reagents in aqueous biological environments, mitigating issues of poor solubility and non-specific hydrophobic interactions that can plague conjugations with more lipophilic probes like DBCO [1].

Aqueous Bioconjugation Hydrophilicity Non-Specific Binding

SPAAC Kinetics: BCN Exhibits Comparable or Faster Reaction Rates with Certain Azide Partners Versus DBCO

Studies investigating the kinetics of strain-promoted azide-alkyne cycloaddition (SPAAC) have quantified the second-order rate constants for BCN and DBCO with various azide partners. One study reported a rate constant of 0.28 M⁻¹ s⁻¹ for BCN and 0.34 M⁻¹ s⁻¹ for DBCO with a specific positively charged azidoamino acid, indicating comparable reactivity in this context [1]. However, other sources indicate that BCN can react 'even faster than DBCO' with aromatic azides, highlighting the partner-dependent nature of SPAAC kinetics [2].

Reaction Kinetics Second-Order Rate Constant Click Chemistry Efficiency

Validated Application Scenarios for endo-BCN-Fmoc-L-Lysine in Research and Development


Construction of High-Sensitivity 'Always-On' Fluorescent Probes and Biosensors

Researchers developing fluorescence-based assays, such as enzyme activity probes or intracellular sensors, can leverage the unique property of endo-BCN to mitigate contact-mediated fluorescence quenching. By incorporating endo-BCN-Fmoc-L-Lysine as the click handle, the resulting SPAAC conjugates maintain higher quantum yields and brighter signals compared to those formed with exo-BCN, enabling more sensitive detection of biological targets [1].

Synthesis of Homogeneous Antibody-Drug Conjugates (ADCs) with Enhanced Payload Loading

In the industrial-scale production of next-generation ADCs, endo-BCN-Fmoc-L-Lysine offers a strategic advantage in the chemoenzymatic conjugation step. Its superior conjugation efficiency compared to DBCO analogs directly translates to higher yields of the desired drug-to-antibody ratio (DAR) species, minimizing costly purification steps and ensuring batch-to-batch consistency [2].

Solid-Phase Peptide Synthesis (SPPS) for Site-Specific Bioorthogonal Conjugation

As an Fmoc-protected amino acid, endo-BCN-Fmoc-L-Lysine is seamlessly integrated into automated peptide synthesizers. This allows for the precise, sequence-defined installation of a SPAAC-reactive BCN handle at any desired position within a peptide chain . This capability is essential for generating well-defined peptide conjugates for chemical biology, targeted drug delivery, and the assembly of multifunctional biomaterials.

Bioconjugation in Complex Biological Media Requiring High Aqueous Solubility

For labeling of cell-surface proteins, live-cell imaging, or in vivo applications where aqueous solubility is critical, endo-BCN-Fmoc-L-Lysine-derived conjugates are preferred over their more lipophilic DBCO counterparts. The reduced hydrophobicity of the BCN scaffold minimizes aggregation and non-specific background, leading to cleaner, more specific labeling in demanding biological environments .

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